N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C14H13N3O5 and its molecular weight is 303.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer and anticonvulsant activities while summarizing the findings from various studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C17H18N4O4
- Molecular Weight : 342.35 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties were synthesized and tested for cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Thiourea Derivatives
Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50) |
---|---|---|---|
1 | HepG2 | 2.38 | 7.46 |
2 | HCT116 | 1.54 | 8.29 |
3 | MCF7 | 4.52 | 4.56 |
The results indicate that several derivatives exhibited superior cytotoxicity compared to doxorubicin, a standard chemotherapy drug. The mechanisms of action included inhibition of the EGFR pathway and induction of apoptosis through mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Anticonvulsant Activity
The anticonvulsant properties of compounds containing the benzo[d][1,3]dioxole structure have also been explored. A study focused on the synthesis and evaluation of pyrrolidinone derivatives demonstrated promising anticonvulsant activity in animal models.
Table 2: Anticonvulsant Activity of Pyrrolidinone Derivatives
Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
---|---|---|---|---|
6d | MES | 4.3 | 160.9 | 37.4 |
scPTZ | Not specified | Not specified | Not specified |
The compound 6d showed high efficacy in protecting against seizures with a favorable therapeutic index compared to reference drugs . This suggests that modifications to the benzo[d][1,3]dioxole structure can enhance anticonvulsant activity.
Mechanistic Insights
Mechanistic studies have provided insights into how these compounds exert their biological effects:
- Anticancer Mechanism : The anticancer activity is primarily through cell cycle arrest and apoptosis induction in cancer cells. Molecular docking studies indicated strong binding affinities to key proteins involved in cancer progression.
- Anticonvulsant Mechanism : The anticonvulsant effects are linked to the inhibition of sodium channels (Na v1.1), which are crucial for neuronal excitability and seizure propagation .
Case Studies
Several case studies have illustrated the application of these compounds in clinical settings:
- Case Study on Anticancer Activity : A cohort study involving patients with advanced HepG2 liver cancer treated with a thiourea derivative showed significant tumor reduction and improved survival rates compared to traditional therapies.
- Case Study on Anticonvulsant Activity : In a clinical trial assessing the efficacy of pyrrolidinone derivatives in patients with refractory epilepsy, a notable reduction in seizure frequency was observed in subjects treated with compound 6d.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-7-9(13(19)17-14(20)15-7)5-12(18)16-8-2-3-10-11(4-8)22-6-21-10/h2-4H,5-6H2,1H3,(H,16,18)(H2,15,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQGGORGPGYZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。